(Thiophen-2-yl)methanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

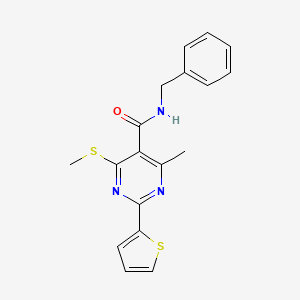

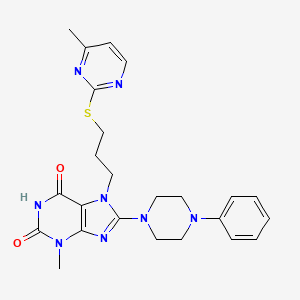

“(Thiophen-2-yl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2138273-97-7 . It has a molecular weight of 180.22 and is typically stored at temperatures below -10°C . The compound is a powder in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C5H5FO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 30-33°C . It is stored at temperatures below -10°C .Wissenschaftliche Forschungsanwendungen

Enzymatic Inhibition and Reaction Rate Acceleration

(Thiophen-2-yl)methanesulfonyl fluoride is explored in biochemical contexts, particularly concerning its interaction with enzymes. Kitz and Wilson (1963) examined its role as an oxydiaphoric inhibitor of acetylcholinesterase, highlighting how it reacts with the enzyme to produce a methanesulfonyl enzyme derivative. Their research indicated that certain substituted ammonium ions could significantly accelerate the reaction rate, enhancing our understanding of enzyme-inhibitor interactions (Kitz & Wilson, 1963).

Fluoride's Effects on Methanesulfonates

Greenspan and Wilson (1970) studied the impact of fluoride on the reactions of methanesulfonates with acetylcholinesterase, where methanesulfonyl fluoride acts with the enzyme to form an inactive derivative. Their findings showed that fluoride inhibits sulfonylation but does not affect desulfonylation, suggesting a nuanced role of fluoride in these biochemical processes (Greenspan & Wilson, 1970).

Synthesis of Vinyl Fluorides

McCarthy et al. (1990) described a new route to vinyl fluorides via the Horner-Wittig reaction, using derivatives of this compound. This methodology highlights its significance in creating α-fluoro-α,β-unsaturated sulfones and ultimately vinyl fluorides, offering a versatile approach to synthesizing fluorinated compounds (McCarthy et al., 1990).

Electrochemical Synthesis of Sulfonyl Fluorides

Laudadio et al. (2019) reported an environmentally friendly electrochemical approach to prepare sulfonyl fluorides, using thiols or disulfides with potassium fluoride. This method, leveraging this compound derivatives, underscores the compound's adaptability in synthesizing crucial sulfonyl fluoride groups through sustainable processes (Laudadio et al., 2019).

Safety and Hazards

“(Thiophen-2-yl)methanesulfonyl fluoride” is labeled with the GHS05 pictogram, indicating that it is corrosive . The compound has the signal word “Danger” and is associated with Hazard Statement H314 . Precautionary statements associated with the compound include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Zukünftige Richtungen

While specific future directions for “(Thiophen-2-yl)methanesulfonyl fluoride” are not mentioned in the retrieved data, thiophene derivatives are gaining attention in the field of chemosensors . Their exceptional photophysical properties make them suitable for the detection of various analytes in aqueous and biological systems .

Biochemische Analyse

Biochemical Properties

It is known that thiophene-based analogs are of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Cellular Effects

It is known that methanesulfonyl fluoride, a related compound, is a potent inhibitor of acetylcholinesterase (AChE), the enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Molecular Mechanism

It is known that methanesulfonyl fluoride, a related compound, inhibits acetylcholinesterase (AChE) by binding to the active site of the enzyme .

Eigenschaften

IUPAC Name |

thiophen-2-ylmethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUYRLHPSOBDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2752988.png)

![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)

![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)

![2-ethyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2752996.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B2753004.png)

![4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2753006.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2753007.png)